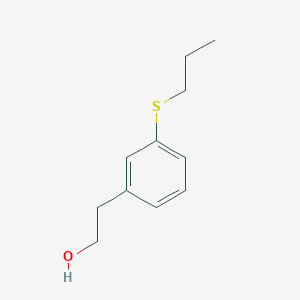

3-(n-Propylthio)phenethyl alcohol

Description

3-(n-Propylthio)phenethyl alcohol is a sulfur-containing aromatic alcohol characterized by a phenethyl backbone substituted with a propylthio (-S-CH₂CH₂CH₃) group at the meta position. This compound is notable for its role in asymmetric synthesis, where it serves as a chiral intermediate in the preparation of pharmaceuticals and natural products . The thioether moiety enhances its reactivity in nucleophilic substitutions and metal-catalyzed transformations, while the phenethyl group contributes to lipophilicity, influencing its solubility and interaction with biological targets.

Properties

IUPAC Name |

2-(3-propylsulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9,12H,2,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNZWHUHHXFDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(n-Propylthio)phenethyl alcohol typically involves the nucleophilic substitution of a suitable phenethyl alcohol derivative with a propylthio group. One common method is the reaction of 3-bromophenethyl alcohol with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(n-Propylthio)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products Formed

Oxidation: 3-(n-Propylthio)benzaldehyde, 3-(n-Propylthio)benzoic acid

Reduction: 3-(n-Propylthio)phenethyl alkane

Substitution: Various substituted phenethyl alcohol derivatives

Scientific Research Applications

3-(n-Propylthio)phenethyl alcohol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-(n-Propylthio)phenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membranes and interfere with essential cellular processes. The compound’s structure allows it to interact with proteins and enzymes, potentially inhibiting their function and leading to cell death.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features, applications, and properties of 3-(n-Propylthio)phenethyl alcohol and related compounds:

Metabolic and Toxicity Profiles

- AAAs (Aryl Alkyl Alcohols) : Compounds like phenethyl alcohol and this compound share similar phase I oxidation pathways (e.g., hydroxylation), but the presence of sulfur or fluorine alters metabolite formation. For instance, thioethers may oxidize to sulfoxides or sulfones, while trifluoromethyl groups resist degradation .

Biological Activity

3-(n-Propylthio)phenethyl alcohol, a compound within the phenethylamine class, has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H18OS

- CAS Number : Not specified in the sources but can be identified through chemical databases.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems. It is hypothesized to act as a modulator of serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This interaction may lead to various neuropharmacological effects, including alterations in mood and cognition.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can exhibit psychoactive properties. The modulation of serotonin receptors may contribute to:

- Mood enhancement

- Anxiolytic effects

- Potential antidepressant activity

Study on Neurotoxicity

A study published in MDPI explored the neurotoxic effects of substituted phenethylamines, revealing that structural modifications significantly impact their neuropharmacological profiles. The findings suggest that this compound may have a safer profile compared to more potent analogs, but further investigation is necessary to confirm this hypothesis .

Antimicrobial Research

In a comparative analysis of autoantibiotics produced by Candida albicans, it was noted that phenethyl derivatives could exhibit varying degrees of antimicrobial activity. While specific data on this compound was not detailed, the relevance of similar structures in antimicrobial applications was highlighted .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.